4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid is an organic compound with the molecular formula C24H14O4 and a molecular weight of 366.37 g/mol This compound is characterized by its unique structure, which includes a central phenylene group connected to two ethyne groups, each of which is further connected to a benzoic acid moiety
Preparation Methods
The synthesis of 4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a halogenated benzene derivative with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the carboxylic acid groups into alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid has several scientific research applications:
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with metal ions.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid involves its ability to interact with metal ions and form stable complexes. These interactions are facilitated by the carboxylic acid groups, which can coordinate with metal centers. The phenylene and ethyne groups provide rigidity and stability to the resulting structures, making them suitable for various applications .
Comparison with Similar Compounds
4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid can be compared with similar compounds such as:
4,4’-[1,3-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid: This compound has a similar structure but with a different arrangement of the phenylene group, leading to different chemical properties and applications.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic Acid: This compound includes an anthracene moiety, which imparts unique optical and electronic properties.
The uniqueness of 4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid lies in its specific structural arrangement, which provides distinct chemical reactivity and potential for forming stable complexes with metals.
Properties
IUPAC Name |
4-[2-[4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O4/c25-23(26)21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(16-12-20)24(27)28/h1-4,9-16H,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHZURLUZZSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C#CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.